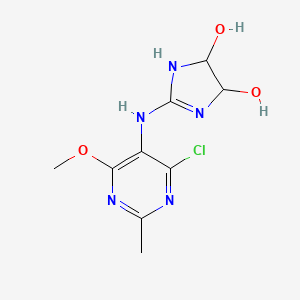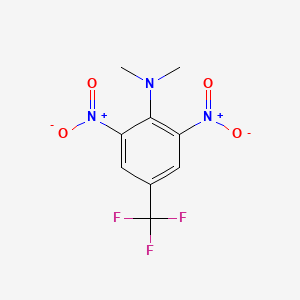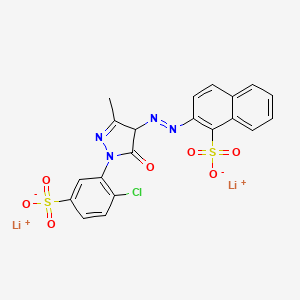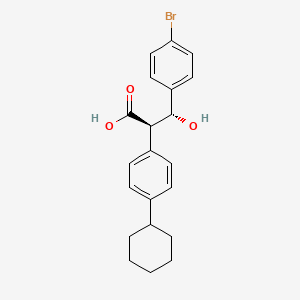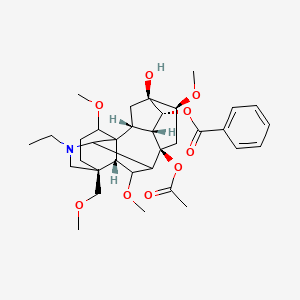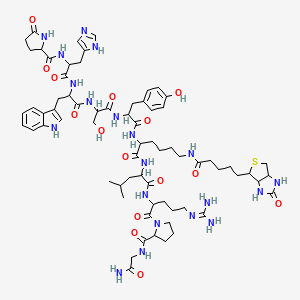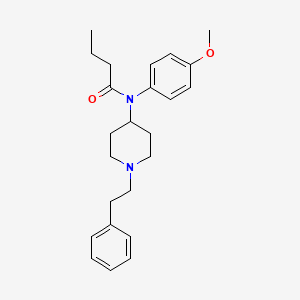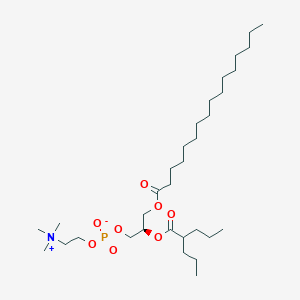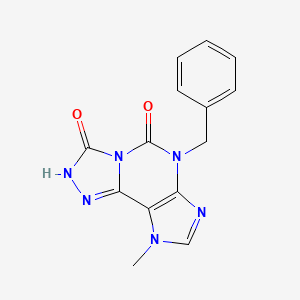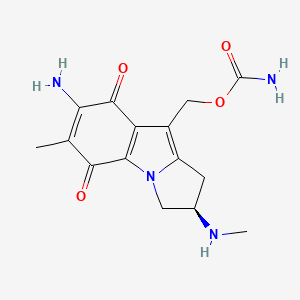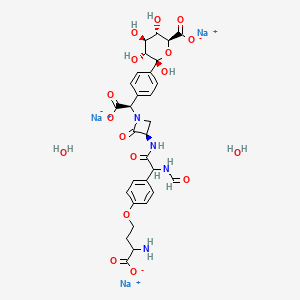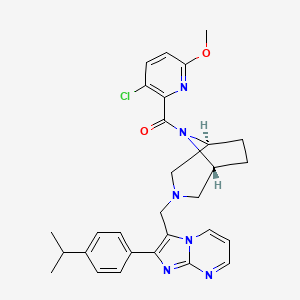
W27Rsh2uef
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bafrekalant is a diazabicyclic substituted imidazo[1,2-a]pyrimidine derivative. It is primarily used in scientific research to study sleep-related breathing disorders such as obstructive and central sleep apnea and snoring . The compound has shown potential in addressing these disorders, making it a valuable subject of study in the field of respiratory medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bafrekalant involves the formation of the diazabicyclic substituted imidazo[1,2-a]pyrimidine core. The specific synthetic routes and reaction conditions are detailed in patent WO2018228907A1
Industrial Production Methods
Industrial production of Bafrekalant would likely follow similar synthetic routes as those used in laboratory settings but scaled up to accommodate larger quantities. This would involve optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Bafrekalant can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, would depend on the desired reaction and the stability of Bafrekalant under those conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated forms of Bafrekalant.
Scientific Research Applications
Bafrekalant has a wide range of scientific research applications, including:
Chemistry: Studying its reactivity and potential as a building block for more complex molecules.
Biology: Investigating its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Researching its efficacy in treating sleep-related breathing disorders.
Industry: Exploring its use in the development of new pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of Bafrekalant involves its interaction with specific molecular targets and pathways related to respiratory function. It is believed to modulate the activity of certain receptors or enzymes involved in the regulation of breathing patterns, thereby alleviating symptoms of sleep apnea and snoring .
Properties
CAS No. |
2256770-44-0 |
|---|---|
Molecular Formula |
C29H31ClN6O2 |
Molecular Weight |
531.0 g/mol |
IUPAC Name |
(3-chloro-6-methoxypyridin-2-yl)-[(1R,5S)-3-[[2-(4-propan-2-ylphenyl)imidazo[1,2-a]pyrimidin-3-yl]methyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]methanone |
InChI |
InChI=1S/C29H31ClN6O2/c1-18(2)19-5-7-20(8-6-19)26-24(35-14-4-13-31-29(35)33-26)17-34-15-21-9-10-22(16-34)36(21)28(37)27-23(30)11-12-25(32-27)38-3/h4-8,11-14,18,21-22H,9-10,15-17H2,1-3H3/t21-,22+ |
InChI Key |
VDKJCAWGDJJKNL-SZPZYZBQSA-N |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)C2=C(N3C=CC=NC3=N2)CN4C[C@H]5CC[C@@H](C4)N5C(=O)C6=C(C=CC(=N6)OC)Cl |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=C(N3C=CC=NC3=N2)CN4CC5CCC(C4)N5C(=O)C6=C(C=CC(=N6)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


